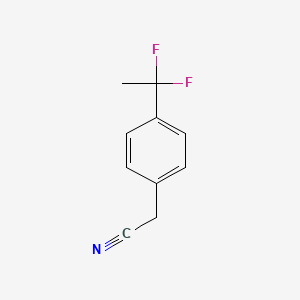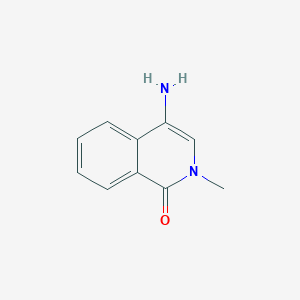
5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is an organoboron compound with a molecular formula of C11H17BN2O3 and a molecular weight of 236.08 g/mol . This compound is notable for its boronic ester group, which imparts unique chemical properties and reactivity, making it valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the reaction of 5-amino-2-hydroxypyridine with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the boronic ester group . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include boronic acids, reduced boron compounds, and substituted pyridine derivatives. These products have significant applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues . The compound can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a pyridine ring.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Contains three boronic ester groups attached to a triphenylamine core.
Uniqueness
5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is unique due to its combination of an amino group, a hydroxyl group, and a boronic ester group on a pyridine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various applications that require selective interactions with biomolecules and other substrates .
Propiedades
Fórmula molecular |
C11H17BN2O3 |
|---|---|
Peso molecular |
236.08 g/mol |
Nombre IUPAC |
5-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-14-9(8)15/h5-6H,13H2,1-4H3,(H,14,15) |
Clave InChI |
HUDZNQXTCCOIIB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione](/img/structure/B11768408.png)
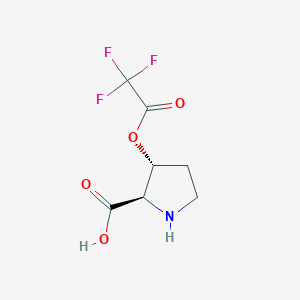
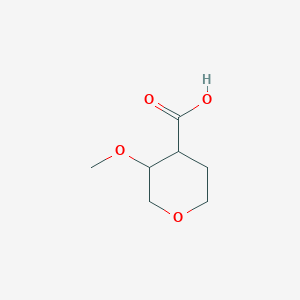
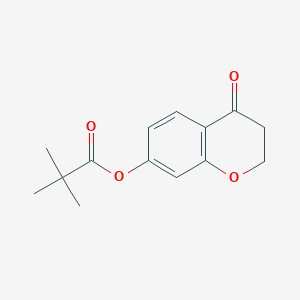


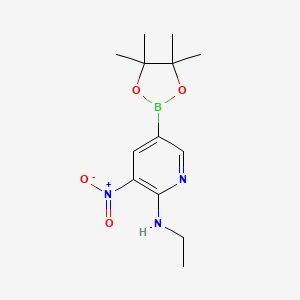
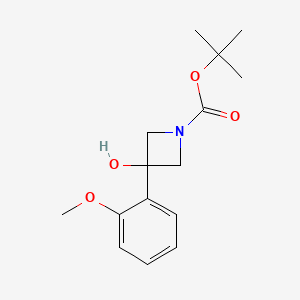
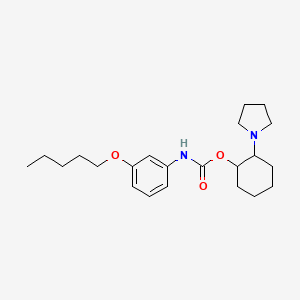
![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)

